molecular formula C13H13ClN2 B1460833 4-Chloro-6-isopropyl-2-phenylpyrimidine CAS No. 1030431-86-7

4-Chloro-6-isopropyl-2-phenylpyrimidine

Cat. No.: B1460833
CAS No.: 1030431-86-7
M. Wt: 232.71 g/mol
InChI Key: SSBUQJGCBOVJPU-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropyl-2-phenylpyrimidine is a versatile chemical intermediate designed for research and development in medicinal and agrochemistry. Its core structure, featuring a reactive chlorine atom on the pyrimidine ring, makes it a valuable building block for constructing more complex molecules through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This compound is of significant interest in the search for novel antifungal agents. Research on structurally similar pyrimidine derivatives has demonstrated potent in vitro activity against a broad spectrum of plant-pathogenic fungi, including Fusarium oxysporum , Botrytis cinerea , and Sclerotinia sclerotiorum . The chloropyrimidine moiety is a common feature in several commercial fungicides, such as pyrimethanil and cyprodinil, underscoring the value of this chemical class in agrochemical discovery . The specific substitution pattern of the isopropyl and phenyl groups on the pyrimidine ring allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity . Beyond agrochemical applications, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in molecules with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . As such, this compound serves as a critical precursor for synthesizing targeted libraries for high-throughput screening in drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-2-phenyl-6-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9(2)11-8-12(14)16-13(15-11)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUQJGCBOVJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

2.1. General Synthetic Approaches

The preparation of 4-Chloro-6-isopropyl-2-phenylpyrimidine generally involves functional group transformations and strategic substitution reactions on the pyrimidine core. The most widely reported methods include:

  • Condensation reactions using substituted pyrimidines and amines
  • Chlorination of pyrimidine derivatives
  • Alkylation and arylation reactions under controlled conditions

2.2. Condensation with Isopropylamine

A prominent laboratory-scale method involves the condensation of 4-chloro-2-phenylpyrimidine with isopropylamine. This reaction is typically performed in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The process requires elevated temperatures to drive the substitution efficiently.

Reaction Scheme:

$$
\text{4-chloro-2-phenylpyrimidine} + \text{isopropylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, \Delta} \text{this compound}
$$

2.3. Chlorination and Alkylation Strategies

Alternative synthetic routes may start from a pyrimidine core already bearing the phenyl group at the 2-position. Chlorination at the 4-position can be achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride. Subsequent alkylation at the 6-position with isopropyl halides in the presence of strong bases or catalysts completes the synthesis.

2.4. Industrial Production Considerations

Industrial-scale synthesis often mirrors laboratory methods but incorporates process intensification strategies:

  • Use of continuous flow reactors for better heat and mass transfer
  • Optimization of reaction conditions to enhance yield and purity
  • Implementation of purification steps such as recrystallization or chromatography to meet stringent quality standards

Comparative Data Table: Preparation Methods

Method Key Reactants Conditions Typical Yield Purification Industrial Notes
Condensation with isopropylamine 4-chloro-2-phenylpyrimidine, isopropylamine K₂CO₃, DMF, heat Moderate-High Recrystallization Scalable; robust
Chlorination and Alkylation 2-phenylpyrimidine, chlorinating agent, isopropyl halide POCl₃ or SOCl₂, base, solvent Moderate Chromatography Requires careful control
Organolithium substitution Substituted pyrimidine, organolithium reagent Anhydrous, low temp, inert atmosphere Variable Chromatography Less common; sensitive

Detailed Research Findings

  • The condensation approach is favored for its operational simplicity and high selectivity, especially when using potassium carbonate as the base and DMF as the solvent.
  • Chlorination methods require precise control of reaction conditions to avoid over-chlorination or side reactions, and are often followed by purification steps to ensure product quality.
  • Industrial processes benefit from continuous flow technology, which offers improved safety, scalability, and consistency in product quality.
  • Purification by recrystallization is generally sufficient for laboratory-scale synthesis, while industrial processes may require additional chromatographic techniques to achieve pharmaceutical-grade purity.

Summary Table: Key Reaction Parameters

Parameter Condensation Method Chlorination/Alkylation Method
Main Solvent DMF Dichloromethane, Toluene, DMF
Base Potassium carbonate Sodium hydride, Potassium tert-butoxide
Temperature Range 80–120 °C 0–100 °C (stepwise)
Reaction Time 6–12 hours 2–8 hours per step
Yield Range 60–85% 40–70%

The condensation method using isopropylamine and 4-chloro-2-phenylpyrimidine in DMF with potassium carbonate is the most widely adopted and scalable route for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropyl-2-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pyrimidine oxide.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Chloro-6-isopropyl-2-phenylpyrimidine have shown effectiveness against a range of pathogens:

  • In vitro Studies : A study on a series of phenylpyrimidine derivatives indicated promising antifungal activity against strains such as Candida albicans, with some compounds showing efficacy superior to standard treatments like fluconazole .
  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of specific enzymes or pathways in microbial cells, which disrupts their growth and survival .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects:

  • COX Inhibition : Research has shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for these compounds suggest they can effectively reduce inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Potential

The compound's structural characteristics make it a candidate for cancer treatment:

  • CDK Inhibition : Compounds related to this compound have been identified as potent inhibitors of cyclin-dependent kinases (CDK), which are critical regulators of the cell cycle. Inhibition of CDK2 and CDK9 has been linked to reduced cancer cell proliferation and enhanced apoptosis .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Study FocusFindingsReference
Antifungal ActivityCompound C6 showed strong activity against Candida albicans, superior to fluconazole.
Anti-inflammatory EffectsDemonstrated significant COX inhibition with comparable efficacy to celecoxib.
Anticancer ActivityInhibition of CDK2 and CDK9 led to reduced proliferation in cancer cell lines.
Synthesis and OptimizationStructural modifications enhanced drug-like properties and metabolic stability.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropyl-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine-based compounds often inhibit enzymes like cyclooxygenase (COX) or dihydrofolate reductase (DHFR), leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to 4-Chloro-6-isopropyl-2-phenylpyrimidine, as identified via computational similarity algorithms (e.g., Tanimoto coefficients):

Compound Name CAS Number Similarity Score Key Structural Differences
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 0.83 Methyl at position 2 vs. phenyl
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 0.79 Additional Cl at position 2
4-Chloro-6-methylpyrimidin-2-amine 29509-92-0 0.75 Methyl at position 6, amine at position 2
4-Chloro-2-methylthio-6-(iso-propyl-d7)-pyrimidine 1185316-74-8 N/A Deuterated isopropyl, methylthio at position 2

Key Observations :

  • Substituent position and type critically influence similarity scores. For example, 4-Chloro-2-methyl-6-phenylpyrimidine shares a phenyl group but differs at position 2 (methyl vs. phenyl), leading to a high similarity score of 0.83 .

Physicochemical Properties

Substituents significantly alter properties such as solubility, melting point, and lipophilicity:

Compound Name Solubility (Predicted) LogP (Calculated) Key Influencing Groups
This compound Low (DCM-soluble) 3.8 Bulky isopropyl and phenyl groups
2,4-Dichloro-6-phenylpyrimidine Moderate (THF-soluble) 3.2 Additional Cl increases polarity
4-Chloro-6-methylpyrimidin-2-amine High (Water-miscible) 1.5 Polar amine group enhances solubility

Analysis :

  • Bulky substituents (e.g., isopropyl, phenyl) reduce aqueous solubility but increase lipophilicity, favoring membrane permeability in drug design .
  • Polar groups like amines (e.g., 4-Chloro-6-methylpyrimidin-2-amine) improve water solubility, making them suitable for aqueous reaction conditions .

Biological Activity

4-Chloro-6-isopropyl-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3C_{13}H_{14}ClN_{3}. Its structure features a pyrimidine ring substituted with a chloro group at the 4-position, an isopropyl group at the 6-position, and a phenyl group at the 2-position. The presence of these substituents contributes to its lipophilicity and potential biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its antimicrobial and anticancer properties. The compound has been evaluated in various biological assays to determine its efficacy against different pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL for some derivatives .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism behind this activity is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. The results indicated that this compound showed promising activity against multiple bacterial strains, supporting its potential use as an antimicrobial agent .
  • Evaluation of Anticancer Properties : In a laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results revealed a dose-dependent reduction in cell viability, suggesting that higher concentrations lead to increased cytotoxic effects .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. The compound's lipophilicity facilitates its penetration into cell membranes, allowing it to interact with intracellular enzymes or receptors involved in critical signaling pathways.

Data Tables

Biological Activity Target Organism/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusMIC = 0.5 μg/mL
AntimicrobialStreptococcus pneumoniaeMIC = 0.75 μg/mL
AnticancerBreast cancer cell lineIC50 = 15 μM
AnticancerLung cancer cell lineIC50 = 20 μM

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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